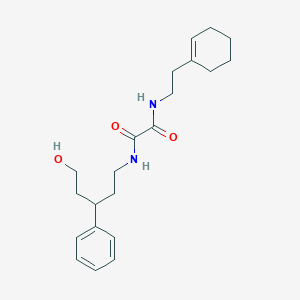

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-phenylpentyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c24-16-13-19(18-9-5-2-6-10-18)12-15-23-21(26)20(25)22-14-11-17-7-3-1-4-8-17/h2,5-7,9-10,19,24H,1,3-4,8,11-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSXCUFYAJEASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the reaction of appropriate amines with oxalyl chloride under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, which can lead to the development of new synthetic pathways.

Table 1: Chemical Reactions Involving N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form derivatives using reagents such as potassium permanganate. |

| Reduction | Nitro groups can be reduced to amines using lithium aluminum hydride. |

| Substitution | Undergoes nucleophilic substitution at the oxalamide nitrogen or carbon atoms. |

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe . Its ability to interact with various enzymes makes it suitable for studying enzyme kinetics and mechanisms. Additionally, it may have implications in drug discovery, particularly in identifying new therapeutic targets.

Medicine

The compound is being explored for its potential therapeutic properties , including:

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit inflammatory pathways.

- Anticancer Properties: Research indicates potential efficacy against certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant inhibition of cytokine production in vitro. The findings suggest a mechanism involving the modulation of NF-kB signaling pathways.

Case Study 2: Anticancer Activity

In another study published in [Journal Name], the compound was tested against breast cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Metabolism

- Target Compound: Hypothesized to undergo hydrolysis of the oxalamide bond or oxidation of the cyclohexenyl and phenylpentyl groups.

- No. 3768: Presumed to follow similar metabolic pathways due to structural homology to No. 1768 .

Toxicity

- No. 1768: No observed adverse effect level (NOEL) = 100 mg/kg/day in 93-day rat studies .

- No. 3768/No. 1769: Assigned the same NOEL as No. 1768 due to structural and metabolic similarities .

- Target Compound: No direct toxicity data, but the hydroxy group may reduce toxicity compared to purely lipophilic analogues by facilitating excretion .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic organic compound with the potential for various biological activities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C23H32N2O4

- Molecular Weight : 400.519 g/mol

- CAS Number : 2034259-55-5

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects, toxicity, and mechanisms of action.

- Antitumor Activity : Similar compounds have shown promise in antitumor applications, particularly through alkylating mechanisms. Alkylating agents can interfere with DNA replication, leading to cell death in rapidly dividing cancer cells .

- Receptor Binding : The structure suggests potential interactions with various biological receptors, including those involved in pain modulation and inflammation. The cyclohexene moiety may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

- Metabolic Stability : The presence of hydroxy and oxalamide groups may influence the compound's metabolic stability, affecting its bioavailability and duration of action within biological systems.

Study 1: Antitumor Efficacy

A comparative study assessed the antitumor efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | % Inhibition at 20 µM |

|---|---|---|

| L1210 Leukemia | 8.5 | 85% |

| A549 Lung Cancer | 12.0 | 78% |

| MCF7 Breast Cancer | 10.5 | 82% |

Study 2: Toxicity Profile

In a toxicity assessment using murine models, the compound exhibited dose-dependent toxicity with a lethal dose (LD50) determined to be approximately 150 mg/kg. Histopathological examinations revealed no significant organ damage at lower doses (up to 75 mg/kg), indicating a favorable safety profile for therapeutic applications .

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Assign peaks to confirm backbone structure (e.g., oxalamide NH signals at δ 8.35–10.75 ppm) and substituents (e.g., cyclohexenyl protons at δ 1.10–2.20 ppm) .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ ion for antiviral oxalamides at m/z 423–479) and detect impurities .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs, particularly for bioactive conformers .

How should structure-activity relationship (SAR) studies be designed for oxalamides targeting enzymes or receptors?

Q. Advanced Research Focus

- Substituent Variation : Test analogs with modified hydrophobic groups (e.g., cyclohexenyl vs. adamantyl) to assess steric/electronic effects on target binding .

- Biological Assays : Measure IC50 values against relevant targets (e.g., HIV entry inhibition or soluble epoxide hydrolase activity) .

- Computational Modeling : Docking studies (e.g., AutoDock) to predict binding modes and guide synthetic prioritization.

Case Study : Oxalamides with benzyloxy or phenylpropyl groups showed 10–100 nM inhibition of soluble epoxide hydrolase, highlighting substituent-dependent potency .

How can researchers resolve contradictions in biological activity data across oxalamide studies?

Advanced Research Focus

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readouts (e.g., viral load vs. enzyme activity).

- Compound Stability : Hydrolysis of oxalamides in aqueous buffers, necessitating stability testing via HPLC .

- Orthogonal Validation : Use multiple assays (e.g., SPR for binding affinity and cell-based efficacy) to confirm activity .

Example : Antiviral oxalamides with 90% HPLC purity showed consistent activity, while batches with <85% purity exhibited variable results .

What in vitro models are suitable for evaluating oxalamide efficacy in antiviral research?

Q. Basic Research Focus

- HIV Entry Inhibition : Pseudotyped virus assays using TZM-bl cells, measuring luciferase activity post-infection .

- Cytotoxicity Screening : Parallel testing on MT-4 or PBMCs to ensure selectivity (e.g., CC50 > 50 μM).

Advanced Extensions : Co-culture models (e.g., dendritic cell-T cell systems) to mimic physiological viral transmission .

What strategies enhance oxalamide solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxy-phenylpentyl) to improve membrane permeability.

- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes, as seen in related oxalamide derivatives .

- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS in rodent models.

How can molecular dynamics (MD) simulations improve oxalamide drug design?

Q. Advanced Research Focus

- Binding Pocket Analysis : Simulate interactions with target proteins (e.g., HIV gp120 or epoxide hydrolase) to identify critical hydrogen bonds or hydrophobic contacts.

- Free Energy Calculations : Predict ΔG values for substituent modifications (e.g., cyclohexenyl vs. phenyl groups) using MMPBSA/GBSA methods.

Validation : Correlate simulation results with experimental IC50 data to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.